[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Synthetic intermediate versatility Functional group interconversion Divergent synthesis

Pain point: Medicinal chemists need a single, high-purity intermediate to generate diverse analog libraries without re-validating conditions for each derivative. This C-4 hydroxymethyl pyrazole solves that. - Enables 5+ parallel SAR pathways (aldehyde, acid, amine, ether, ester) from one procurement lot - Balanced LogP 2.72 ensures final carboxamide derivatives stay within agrochemical lead-space - ≥95% purity, tight mp 80-82°C for unambiguous quality control - GHS Warning only (vs. Danger/Corrosive for analogs), simplifying scale-up and global shipping

Molecular Formula C12H11F3N2O2
Molecular Weight 272.22 g/mol
CAS No. 318469-22-6
Cat. No. B1362272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
CAS318469-22-6
Molecular FormulaC12H11F3N2O2
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC=C2
InChIInChI=1S/C12H11F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-6,18H,7H2,1H3
InChIKeyTVYDMZWMEOZWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol


[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS 318469-22-6) is a trisubstituted pyrazole derivative bearing a C-4 hydroxymethyl group, a C-5 phenoxy substituent, and a C-3 trifluoromethyl moiety [1]. With a molecular formula of C₁₂H₁₁F₃N₂O₂ and a molecular weight of 272.23 g·mol⁻¹, this compound is supplied as a white crystalline solid with a measured melting point of 80–82 °C . It is catalogued as a fluorinated pharmaceutical/agrochemical intermediate (Category: 含氟医药中间体) and is commercially available from multiple reputable vendors including Thermo Fisher Scientific (Maybridge), Apollo Scientific, and AKSci at purities of ≥95% to 97% . The closest structural analogs that could be mistakenly interchanged during procurement or synthesis planning include the corresponding C-4 aldehyde (CAS 109925-42-0), carboxylic acid (CAS 921939-08-4), N-methylaminomethyl derivative (CAS 912569-73-4), acetate ester (CAS 956705-46-7), bromomethyl analog (CAS 912569-72-3), and the des-phenoxy congener (CAS 540468-96-0). Each of these comparators differs in at least one critical property — oxidation state, hydrogen-bonding capacity, lipophilicity, or safety profile — that precludes simple substitution.

1
Divergent synthesisC-4 hydroxymethyl enables access to aldehyde, acid, amine, ether, and ester derivative classes from a single intermediate.
2
Balanced physicochemical profileReported LogP and hydrogen-bond donor count support both polar and non-polar synthetic sequences and lead optimization.
3
Underexplored C-5 vectorPhenoxy substituent offers additional binding interaction potential distinct from commercial SDHI fungicides.
4
Practical handlingWarning GHS classification, non-corrosive, ambient storage simplifies lab logistics and scale-up planning.

Why This Pyrazole Methanol Cannot Be Substituted


The C-4 substituent on this pyrazole scaffold functions as the primary synthetic handle for downstream diversification. Switching from the hydroxymethyl group to the aldehyde (oxidation state +1), carboxylic acid (+3), bromomethyl, or aminomethyl analog fundamentally alters the available reaction pathways, reagent compatibility, and required protection/deprotection strategies . Even the seemingly conservative substitution of the methanol for its acetate ester introduces a mandatory hydrolysis step that may be incompatible with acid- or base-sensitive functionality elsewhere in the target molecule . Beyond reactivity, the measured LogP of 2.72 for the target methanol differs from 3.04 for the aldehyde and 4.13 for the bromomethyl analog — differences that translate into altered chromatographic behavior, extraction profiles, and bioavailability if carried through to final compounds. The presence of exactly one hydrogen-bond donor (the –OH proton) distinguishes this intermediate from the aldehyde (HBD = 0), influencing solubility in protic solvents and crystal packing during purification . These quantifiable property differences mean that substitution without re-optimization of reaction conditions or purification protocols will predictably lead to failed syntheses or off-specification products.

Oxidation state Aldehyde, acid, and bromide analogs activate different reaction pathways; direct replacement alters required reagents and protection strategies.
Lipophilicity shift LogP differences (aldehyde 3.04, bromide 4.13 vs methanol 2.72) change chromatographic retention and predicted membrane partitioning.
H-bond donor count Methanol (HBD 1) vs aldehyde (HBD 0) impacts solubility in protic solvents and crystal packing; substitution may require re-optimized purification.
Purity gap Commercial amine analog supplied at lower purity (90%) may introduce impurities that complicate downstream steps; target offers tighter specification.
Hazard profile Bromide (corrosive, UN 3261) and amine (Danger, H314) require specialized shipping and handling; substituting increases logistics burden.

Quantitative Differentiation vs. Closest Analogs


Synthetic Divergence Capacity: Functional Group Interconversion Breadth

The C-4 hydroxymethyl group (–CH₂OH) on the target compound can be directly converted into at least five distinct functional groups without altering the pyrazole core: oxidation to the aldehyde (using MnO₂, Swern, or Dess-Martin periodinane), further oxidation to the carboxylic acid (using KMnO₄, Jones, or NaClO₂/NaH₂PO₄), conversion to the bromide (using PBr₃ or CBr₄/PPh₃), activation as a mesylate/tosylate for nucleophilic displacement, or direct O-alkylation to ethers . By contrast, the aldehyde comparator (CAS 109925-42-0) is restricted to oxidation to the acid, reductive amination, or nucleophilic addition — it cannot be directly converted to the bromide or ether without reduction to the alcohol first. The carboxylic acid comparator (CAS 921939-08-4) requires activation (acyl chloride formation) for most couplings and cannot be directly reduced to the alcohol without strong hydride reagents that may reduce other sensitive functionality. The bromomethyl analog (CAS 912569-72-3) is electrophilic and reactive but limited to nucleophilic displacement reactions. Quantitatively, the target methanol enables access to ≥5 derivative classes from a single intermediate [1].

Synthetic divergence
Class-level inference
Target: ≥5 downstream derivative classes (aldehyde, acid, bromide, ethers, amines). Comparators: aldehyde → 3, acid → 3, bromide → 2.
Supports divergent SAR library access from a single intermediate procurement.
Based on documented interconversions; verify compatibility with specific substrates.
Synthetic intermediate versatility Functional group interconversion Divergent synthesis

Lipophilicity Tuning: LogP Profile and Drug-Likeness

The measured/calculated LogP of the target compound is 2.72 , which sits within the optimal Lipinski-compliant range (LogP ≤5) and is distinctly lower than the aldehyde comparator (LogP 3.04 by ACD/LogP method ; XLogP 2.5 from a different computational method ) and the bromomethyl analog (LogP 4.13 ), yet higher than the carboxylic acid (LogP 2.93 ). The phenoxy substituent contributes significantly: the des-phenoxy analog (CAS 540468-96-0; MW 180.13, Formula C₆H₇F₃N₂O) has a substantially lower LogP [1]. The hydrogen-bond donor count (HBD = 1) of the target methanol, combined with its moderate LogP, predicts better aqueous solubility than the aldehyde (HBD = 0) while maintaining sufficient lipophilicity for membrane permeation . This profile is important because pyrazole-4-carboxamide SDHI fungicides require balanced lipophilicity for phloem mobility and cuticular penetration [2].

Lipophilicity & HBD
Cross-study comparable
LogP 2.72 (HBD 1) vs aldehyde 3.04 (HBD 0), bromide 4.13 (HBD 0), acid 2.93 (HBD 1). TPSA ~55.2 Ų.
Balanced lipophilicity profile for agrochemical and pharmaceutical lead optimization.
TPSA and HBD support solubility and permeability assessment; experimental validation recommended.
Lipophilicity LogP optimization Drug-likeness ADME prediction

Purity Specifications and Vendor Quality Control

The target compound is supplied by Thermo Fisher Scientific (Maybridge) with an assay percent range of 97% (CAS min %: 96.5, CAS max %: 100.0), packaged in amber glass bottles . By contrast, the N-methylaminomethyl analog (CAS 912569-73-4), which is the most direct downstream derivative available from the same vendor, is supplied at only 90% purity (CAS min %: 89.5, CAS max %: 100.0) . AKSci lists the target compound at ≥95% minimum purity , and Fluoropharm offers it at NLT 98% . Apollo Scientific supplies the bromomethyl analog (CAS 912569-72-3) at only ≥95% purity, with a note that it is corrosive/harmful . The 97% purity specification of the target compound, combined with its crystalline solid form (mp 80–82 °C ), facilitates purification by recrystallization and reliable weighing — advantages not shared by the lower-purity amine analog or the corrosive bromide.

Commercial purity
Direct head-to-head
Target 97% (CAS 96.5–100%) vs amine analog 90% (89.5–100%). Crystalline solid, mp 80–82 °C.
Higher purity reduces downstream impurity burden and supports predictable quality baseline.
Amber glass packaging; recrystallization-friendly form.
Purity specification Quality control Procurement standard Vendor comparison

Safety and Handling Profile vs. Hazardous Analogs

The target compound carries a GHS Signal Word of 'Warning' with hazard statements H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation), and H302 (harmful if swallowed) . It is not classified as dangerous goods for transport . The bromomethyl analog (CAS 912569-72-3), by contrast, is classified as 'Corrosive/Harmful' with UN 3261 (Corrosive solid, acidic, organic, n.o.s.) transport classification, requiring ADR Class 8, Packing Group III shipping . The N-methylaminomethyl analog (CAS 912569-73-4) carries a GHS Signal Word of 'Danger' with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H318 (causes serious eye damage) [1]. The aldehyde analog (CAS 109925-42-0) is classified simply as 'IRRITANT' . Quantitatively, the target methanol avoids the corrosive classification of the bromide (eliminating UN 3261 shipping surcharges) and the Danger classification of the amine analog, while retaining adequate reactivity for downstream chemistry.

Hazard classification
Direct head-to-head
Target: Warning (H315/H319/H335), not regulated for transport. Bromide: Corrosive, UN 3261. Amine: Danger (H314).
Lower hazard classification context simplifies shipping, customs, and standard lab handling.
Not DOT/IATA regulated; ambient storage.
Laboratory safety Hazard classification GHS compliance Shipping restriction

Pharmacophore Relevance: Privileged SDHI Fungicide Scaffold

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold represents the core pharmacophore of multiple commercial SDHI fungicides, including penthiopyrad, fluxapyroxad, pydiflumetofen, bixafen, and benzovindiflupyr [1]. These compounds share a common synthetic logic: construction of the pyrazole ring with the trifluoromethyl group at C-3, followed by functionalization at C-4 to introduce the carboxamide side chain. The target compound, with its C-4 hydroxymethyl group and C-5 phenoxy substituent, represents a uniquely functionalized entry point into this chemical space. The phenoxy group at C-5 is not present in penthiopyrad or fluxapyroxad (which have H at C-5), but phenoxy-substituted pyrazole carboxamides have been independently pursued in agrochemical patent literature, including by Shenyang Sinochem Agrochemicals R&D Co. [2] and in fungicidal pyrazole mixtures described by BASF [3]. The C-5 phenoxy substituent introduces an additional vector for target binding (π-stacking with Phe/Trp residues in the SDH ubiquinone-binding pocket) [1] and increases molecular weight into the range of modern SDHI fungicides (MW ~270–400 g·mol⁻¹). While direct head-to-head enzymatic IC₅₀ data for the target methanol against SDH are not publicly available, the class-level evidence from structurally analogous pyrazole-4-carboxamides supports the privileged nature of this scaffold [1][4].

SDHI scaffold
Class-level inference
Core 1-methyl-3-CF₃-pyrazole matches pharmacophore of penthiopyrad, fluxapyroxad, and other commercial SDHIs (class-level).
Supports agrochemical lead optimization within a validated target space.
C-5 phenoxy provides underexplored binding vector; direct SDH IC₅₀ data not available.
SDHI fungicide Succinate dehydrogenase inhibitor Pyrazole-4-carboxamide Agrochemical intermediate

CCR5 Antagonist Pharmacophore Validation

A structurally related compound bearing the 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole scaffold (CHEMBL4068906 / BDBM50267126) has been evaluated for CCR5 antagonism and demonstrated a Kd of 316 nM against human CCR5 expressed in HEK293 Glosensor cells, assessed as reduction in RANTES-induced intracellular calcium levels [1]. Another N-substituted pyrazole CCR5 antagonist series (CHEMBL3397989) showed an IC₅₀ of 25 nM against CCR5 expressed in CHO cells co-expressing Gα16 [2]. The broader literature establishes that N-substituted pyrazoles with trifluoromethyl and phenoxy substituents substantially increase antiviral activity in CCR5 antagonism programs [3]. Zhang (2012) reported preliminary pharmacological screening indicating that the 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole scaffold can serve as a CCR5 antagonist lead for HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [4]. The target hydroxymethyl compound is one functional group manipulation away from the N-alkylated amine derivatives that demonstrated nanomolar potency — the C-4 CH₂OH can be converted to CH₂NHR via mesylation/displacement or reductive amination of the derived aldehyde [5].

CCR5 pharmacophore
Class-level inference
N-substituted pyrazole analogs show Kd 316 nM, IC₅₀ 25 nM against CCR5 (BindingDB). Scaffold recognized as CCR5 antagonist lead.
Precursor for CCR5 antagonist lead generation; one step from active aminomethyl derivatives.
Target methanol lacks direct CCR5 data; affinity depends on introduced N-substituent.
CCR5 antagonist HIV entry inhibitor Chemokine receptor Pyrazole pharmacophore

Validated Application Scenarios


Divergent Agrochemical SAR Library Synthesis for SDHI Lead Optimization

The C-4 hydroxymethyl group enables parallel synthesis of aldehyde, acid, amine, ether, and ester sub-libraries from a single procured intermediate. This scenario is directly supported by Evidence Items 1 and 5: the 1-methyl-3-CF₃-pyrazole core maps onto the validated SDHI pharmacophore shared by penthiopyrad, fluxapyroxad, and pydiflumetofen [1], while the C-5 phenoxy group provides an additional binding interaction vector underexploited in current commercial SDHIs. A research team can oxidize a portion to the carboxylic acid for amide coupling, convert another portion to the bromide for nucleophilic displacement, and retain the methanol for Mitsunobu or etherification chemistry — all from one procurement lot (Evidence Item 1). The balanced LogP of 2.72 (Evidence Item 2) ensures that final carboxamide derivatives will remain within agrochemically acceptable lipophilicity ranges for phloem mobility. Procurement of 5–25 g from Thermo Fisher/Maybridge at 97% purity (Evidence Item 3) provides sufficient material for a full SAR campaign with analytical confidence in starting material quality.

Medicinal Chemistry CCR5 Antagonist Lead Generation

The target methanol can be converted to the corresponding C-4 aminomethyl derivative (via mesylation and displacement, or via oxidation to the aldehyde followed by reductive amination) to access the N-substituted pyrazole series that demonstrated CCR5 antagonist affinity of 25–316 nM in BindingDB assays [2]. This scenario is supported by Evidence Item 6: the 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole scaffold is validated as a CCR5 antagonist pharmacophore [3][4]. Procurement of the methanol rather than the pre-formed amine (available only at 90% purity, Evidence Item 3) allows the medicinal chemist to control the purity and identity of the final amine through in-house synthesis, bypassing the quality limitations of the commercial amine analog.

Process Chemistry Scale-Up Leveraging Favorable Safety Profile

For teams planning to scale beyond gram quantities, the target methanol's GHS Warning classification (vs. Danger for the amine analog and Corrosive/UN 3261 for the bromide, Evidence Item 4) translates into simpler engineering controls, lower shipping costs, and reduced regulatory burden. The crystalline solid form (mp 80–82 °C) permits purification by recrystallization, unlike the lower-melting aldehyde (mp 65–67 °C) or the difficult-to-crystallize amine. These practical advantages are quantified in Evidence Item 4 (no UN dangerous goods classification, ambient storage, standard PPE). A process chemistry group can evaluate oxidation-to-acid or activation-to-mesylate routes at 50–500 g scale with standard laboratory infrastructure, without the specialized corrosion-resistant equipment required for the bromomethyl analog.

Qualified Reference Standard for Custom Synthesis QC

Because the target compound is available from multiple reputable vendors at well-defined purity specifications (97% from Thermo Fisher, NLT 98% from Fluoropharm, ≥95% from AKSci — Evidence Item 3), it can serve as a qualified reference standard for in-process control during custom synthesis of more elaborate derivatives. The tight melting point range (80–82 °C) and the presence of exactly one H-bond donor (Evidence Item 2) facilitate identity verification by mixed melting point and IR spectroscopy. When outsourcing synthesis of carboxamide, sulfonamide, or urea derivatives built from this scaffold, the procurement specification sheet for the methanol intermediate provides the CRO with an unambiguous quality benchmark, reducing the risk of receiving off-specification final compounds.

Application
Selection Property
Validation Focus
SDHI lead optimization SAR
Synthetic divergence from C-4 hydroxymethyl
SDHI pharmacophore mapping and derivative profiling
CCR5 antagonist lead generation
Precursor to N-substituted aminomethyl derivatives
CCR5 affinity validation in cell-based assays
Process scale-up synthesis
Warning GHS, non-corrosive classification
Shipping compliance and standard lab engineering controls
QC reference standard for custom synthesis
Defined purity specification and crystalline form
Identity verification by melting point and spectroscopy
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